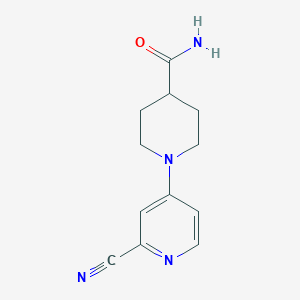![molecular formula C15H21NO5 B7555502 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to disrupt the cell cycle of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid in lab experiments is its relatively simple synthesis method. Additionally, its anti-inflammatory and anti-cancer properties make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Additionally, its potential use as a drug delivery agent should be further explored. In agriculture, the insecticidal properties of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid should be studied to determine its potential as a natural pesticide. Finally, its potential use in materials science should be further explored, particularly in the development of new materials with unique properties.
Synthesemethoden
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-amino-1-(4-methoxyphenyl)propan-1-one to form the intermediate compound. The intermediate compound is then reacted with butanoyl chloride to form 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery agent. In agriculture, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties. In materials science, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential use in the development of new materials.
Eigenschaften
IUPAC Name |
4-methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-10-9-13(15(18)19)16-14(17)8-5-11-3-6-12(21-2)7-4-11/h3-4,6-7,13H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYMXNQBJVRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)


![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)